tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate
Description
tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate is a carbamate derivative characterized by a six-carbon chain containing a hydroxyl group at the terminal position and a double bond at the 4-position (hex-4-en-1-yl backbone). The tert-butyl carbamate group (-NHCOOtBu) serves as a protective moiety for amines, enabling controlled reactivity in synthetic pathways.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(E)-6-hydroxyhex-4-enyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h5,7,13H,4,6,8-9H2,1-3H3,(H,12,14)/b7-5+ |
InChI Key |
FQMBCABCVMWRKA-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC/C=C/CO |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyhexenyl precursor. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Silylation of Hydroxyl Group
The hydroxyl group undergoes silylation to form a protected derivative, enhancing stability during subsequent reactions. A common method involves treatment with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (4-DMAP).
Reaction Conditions
-
Reagents : TBSCl, TEA, 4-DMAP (catalyst)
-
Solvent : Dry dichloromethane (DCM)
-
Temperature : 0°C to room temperature
-
Outcome : Formation of a silyl-protected hydroxyl group, facilitating regioselective reactions .
Acylation of the Hydroxyl Moiety
The hydroxyl group can be acylated to introduce ester or amide functionalities. For example, reaction with benzoyl chloride under basic conditions yields a benzoylated derivative.
Reaction Conditions
-
Reagents : Benzoyl chloride, TEA
-
Solvent : Dry DCM
-
Temperature : 0°C to room temperature
-
Purification : Flash chromatography (hexanes/EtOAc)
This reaction enhances the compound’s stability and enables further functionalization .
Deprotection of Silyl Groups
Fluoride-mediated desilylation using tetrabutylammonium fluoride (TBAF) removes the silyl protecting group, regenerating the hydroxyl functionality.
Reaction Conditions
-
Reagent : TBAF
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C
-
Outcome : Recovery of the hydroxyl group for downstream applications .
Intramolecular Decarboxylation
Carbamates can undergo base-mediated intramolecular decarboxylation, leading to alkylamine formation. This reaction is catalyzed by strong bases (e.g., potassium tert-butoxide) under anhydrous conditions. The tert-butyl group acts as a protecting group during the process .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups makes it valuable in the synthesis of peptides and other complex biomolecules .
Medicine: In medicinal chemistry, tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate is used in the development of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug .
Industry: The compound finds applications in the production of polymers and resins. It is also used in the manufacture of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group can be selectively cleaved under acidic conditions, releasing the free amine. This selective cleavage is facilitated by the stability of the tert-butyl carbocation formed during the reaction . The compound’s ability to protect amine groups while allowing other reactions to proceed makes it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl (6-hydroxyhexyl)carbamate
- Structure : Similar backbone but lacks the 4-en double bond (saturated hexyl chain).
- This compound has been utilized in synthetic intermediates for drug candidates, as seen in , where it serves as a precursor in renewable energy-related molecule synthesis .
- Reactivity : The saturated chain may exhibit higher oxidative stability compared to the unsaturated analog.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- Structure : Features a fluorinated pyrimidine ring and a methyl carbamate group.
- Fluorination likely improves metabolic stability and bioavailability, as observed in pharmaceutical intermediates .
- Applications : This compound’s heterocyclic structure suggests utility in kinase inhibitors or antiviral agents.
Substituent-Driven Reactivity
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate
- Structure : Incorporates a ureido group and a 3-fluorophenyl substituent.
- Synthesis : Prepared via multi-step reactions, including carbamate protection and ureido coupling, highlighting the versatility of tert-butyl carbamates in complex molecule assembly .
- Reactivity : The fluorophenyl group may enhance lipophilicity and target binding specificity, common in kinase inhibitor design.
tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate
- Structure : Contains a halogenated pyrimidine and methoxycyclohexyl group.
- Applications : Halogenation (Cl, I) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in , enabling modular synthesis of bioactive molecules .
Key Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Notable Features |
|---|---|---|---|---|
| tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate | C₁₁H₁₉NO₃ | 213.27 | Carbamate, hydroxyl, alkene | Unsaturation enables conjugation |
| tert-Butyl (6-hydroxyhexyl)carbamate | C₁₁H₂₁NO₃ | 215.29 | Carbamate, hydroxyl | Higher hydrophobicity |
| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | C₁₁H₁₆FN₃O₃ | 257.26 | Carbamate, fluoropyrimidine, hydroxyl | Bioactivity via aromatic interactions |
Biological Activity
Tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group, a carbamate functional group, and a hydroxyhexene moiety, which may contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in the structure can enhance radical scavenging activity, potentially leading to protective effects against oxidative stress in cells .
Cytotoxicity
The cytotoxic effects of related compounds have been documented, particularly against cancer cell lines. For example, certain carbamate derivatives have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling : The compound may influence signaling pathways related to apoptosis and cell proliferation.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Anticancer Activity : A study on a related carbamate showed significant inhibition of cell proliferation in glioma cells via multiple mechanisms, including activation of apoptosis pathways and inhibition of cell cycle progression .
- Neuroprotective Effects : Another study indicated that related compounds could protect neuronal cells from amyloid-beta-induced toxicity, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Properties : Research has identified certain carbamate derivatives with potent activity against various pathogens, indicating that this compound might also possess antimicrobial properties .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate, and how can purity be assessed post-synthesis?
Methodological Answer: The compound can be synthesized via carbamate protection of the amine group in 6-hydroxyhex-4-en-1-amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., in the presence of DMAP or triethylamine). Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity assessment requires a combination of techniques:
Q. What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer: While specific toxicity data for this compound may be limited, analogous carbamates suggest the following precautions:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., P95 masks) if handling powdered forms to avoid inhalation .
- Engineering Controls: Conduct reactions in a fume hood to mitigate vapor exposure.
- Storage: Store in a cool, dry place (<25°C) away from strong acids/bases or oxidizing agents to prevent decomposition .
Q. How can the stereochemistry of the double bond in the hex-4-en-1-yl chain be confirmed?
Methodological Answer:
- NMR Analysis: Use ¹H-NMR to measure coupling constants (; ) between protons at C4 and C5 .
- Polarimetry: If the compound is chiral, optical rotation can indicate enantiomeric excess.
- X-ray Crystallography: For definitive confirmation, single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides absolute stereochemistry .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural characterization?
Methodological Answer: Contradictions in NMR data may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature (VT) NMR: Identify temperature-dependent splitting caused by hindered rotation around the carbamate bond.
- 2D Experiments (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .
- Comparative Analysis: Cross-reference with published spectra of structurally similar carbamates (e.g., tert-butyl (4-hydroxycyclohexyl)carbamate) .
Q. What strategies optimize yield in the synthesis of this compound when scaling up from milligram to gram quantities?
Methodological Answer:
- Reagent Stoichiometry: Use a 10–20% excess of Boc anhydride to ensure complete amine protection.
- Solvent Selection: Replace THF with dichloromethane (DCM) for better solubility of intermediates.
- Workflow Optimization: Implement inline IR spectroscopy to monitor reaction progress and reduce side-product formation.
- Purification: Switch from column chromatography to flash chromatography with automated fraction collectors for reproducibility .
Q. How does the hydroxyl group at C6 influence the compound’s stability under varying pH conditions?
Methodological Answer: The tertiary alcohol at C6 is susceptible to acid-catalyzed elimination or oxidation. Stability studies should include:
- pH Stability Assays: Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS.
- Oxidative Stress Testing: Expose to H₂O₂ or UV light to assess radical-mediated decomposition pathways.
- Recommendations: Stabilize formulations by lyophilization or storage under inert atmosphere (N₂/Ar) .
Q. What analytical methods are suitable for detecting trace by-products (e.g., deprotected amines) in final batches?
Methodological Answer:
- LC-MS/MS: Use selective ion monitoring (SIM) to detect low-abundance impurities (e.g., m/z corresponding to the deprotected amine).
- Derivatization: React residual amines with dansyl chloride or fluorescamine for fluorometric detection.
- QC Thresholds: Set acceptance criteria at ≤0.1% for any single impurity (ICH Q3A guidelines) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states and activation energies for reactions at the carbamate group.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways.
- Validation: Compare predicted outcomes with experimental results (e.g., SN2 vs. SN1 mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
